molecular formula C11H17N3 B2494038 4-(Piperidin-1-yl)benzene-1,2-diamine CAS No. 155198-10-0

4-(Piperidin-1-yl)benzene-1,2-diamine

Cat. No. B2494038
CAS RN: 155198-10-0
M. Wt: 191.278
InChI Key: AEINPSBURKLEEA-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-yl)benzene-1,2-diamine” is an organic compound with the CAS Number: 155198-10-0 . It has a molecular weight of 191.28 and is a solid at ambient temperature . The IUPAC name for this compound is 4-(1-piperidinyl)-1,2-benzenediamine .


Synthesis Analysis

Piperidine derivatives are widely used as building blocks in the synthesis of organic compounds, including medicinal products . They are utilized in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “4-(Piperidin-1-yl)benzene-1,2-diamine” consists of a piperidine ring attached to a benzene ring, which is further substituted with two amine groups . The InChI code for this compound is 1S/C11H17N3/c12-10-5-4-9 (8-11 (10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 .


Chemical Reactions Analysis

Piperidine derivatives, including “4-(Piperidin-1-yl)benzene-1,2-diamine”, are involved in various chemical reactions. They are used in the synthesis of a wide variety of biologically active compounds .


Physical And Chemical Properties Analysis

“4-(Piperidin-1-yl)benzene-1,2-diamine” is a solid at ambient temperature . It has a molecular weight of 191.28 . The compound is stable under normal conditions .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug discovery due to their diverse pharmacological activities. The piperidine ring is present in numerous pharmaceuticals, including antipsychotics, antihistamines, and analgesics. Researchers explore the synthesis of substituted piperidines for drug development . For instance, 4-(Piperidin-1-yl)benzene-1,2-diamine derivatives may serve as potential candidates for novel drug design.

Bioorganic Chemistry

Understanding the interactions between piperidines and biological macromolecules is essential. Researchers investigate the binding affinity of piperidine derivatives to proteins, enzymes, and nucleic acids. 4-(Piperidin-1-yl)benzene-1,2-diamine may contribute to this field by providing insights into molecular recognition.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937

Future Directions

Piperidine derivatives, including “4-(Piperidin-1-yl)benzene-1,2-diamine”, continue to be a significant area of research in the field of drug discovery . They are being utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-1-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEINPSBURKLEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)benzene-1,2-diamine

CAS RN

155198-10-0
Record name 4-(piperidin-1-yl)benzene-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The nitroaniline derivative (17.0 g, 0.076 mol) (obtained in step 1 above) was hydrogenated using 10% Pd-C (4.0 g) in ethanol (75 mL) by an analogous procedure to that described in preparation 1 (step 4) to yield 4-(piperidin-1-yl)-1, 2-phenylenediamine (13.8 g, 97%) as a viscous oil. IR (Neat) 3390, 1252 cm-1 ; 1H NMR (CDCl3) 6d 1.52 (m, 2H, CH2), 1.70 (t, J=4.7 Hz, 4H, (CH2)2), 2.90 (t, J=5.0 Hz, 4H, N(CH2)2), 3.00 (brs, 4H, 2×NH2), 6.32 (d, J=8.3 Hz, 1H), 6.38 (s, 1H), 6.62 (d, J=8.1 Hz, 1H); Mass (m/z) 191 (M+.).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 g
Type
catalyst
Reaction Step Three

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